molecular formula C12H16N2O B1340501 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone CAS No. 953891-80-0

1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone

Cat. No.: B1340501
CAS No.: 953891-80-0
M. Wt: 204.27 g/mol
InChI Key: HYRYBZYQMWTMRE-UHFFFAOYSA-N
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Description

Contextualization of Pyrrolidinone Derivatives in Organic Synthesis and Chemical Biology Research

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and organic synthesis. nih.gov This heterocyclic motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.gov The versatility of the pyrrolidinone core allows for extensive functionalization, enabling chemists to modulate the physicochemical properties and biological targets of the resulting derivatives.

In the realm of organic synthesis, pyrrolidinones serve as versatile building blocks for the construction of more complex molecules. nih.gov Their synthesis can be achieved through various methods, including the lactamization of γ-amino acids and multicomponent reactions. researchgate.net The chemical reactivity of the lactam functionality also provides a handle for further chemical modifications.

From a chemical biology perspective, pyrrolidinone derivatives have been investigated for a multitude of therapeutic applications. The inherent polarity and hydrogen bonding capabilities of the lactam ring contribute to favorable interactions with biological macromolecules. This has led to the development of pyrrolidinone-containing compounds with antimicrobial, anticonvulsant, and antitumor properties. nih.gov

Table 1: Representative Bioactive Pyrrolidinone Derivatives

Compound Name Core Structure Reported Biological Activity
Piracetam 2-Pyrrolidinone (B116388) Nootropic
Levetiracetam 2-Pyrrolidinone Anticonvulsant

Significance of Benzyl (B1604629) Amine Motifs in the Design of Chemical Probes and Ligands

The benzylamine (B48309) motif, characterized by a benzyl group attached to a nitrogen atom, is another cornerstone of medicinal chemistry and the design of bioactive molecules. researchgate.net This structural unit is found in numerous pharmaceuticals and is recognized for its ability to participate in various intermolecular interactions, including hydrogen bonding, and electrostatic interactions. researchgate.net The aromatic ring of the benzyl group can also engage in π-π stacking and hydrophobic interactions with biological targets.

The versatility of the benzylamine scaffold allows for its incorporation into a diverse range of molecular frameworks, leading to compounds with a wide array of pharmacological effects. nih.gov For instance, benzylamine derivatives have been explored as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. nih.govnih.gov The substitution pattern on the aromatic ring and the nature of the substituents on the amine nitrogen can be readily modified to fine-tune the biological activity and selectivity of these compounds.

In the context of chemical probes, the benzylamine moiety can serve as a key recognition element for specific biological targets. Its structural and electronic properties can be tailored to achieve high-affinity binding, making it a valuable component in the development of tools for studying biological processes.

Table 2: Examples of Pharmaceuticals Containing a Benzylamine Moiety

Drug Name Therapeutic Class Key Structural Feature
Bepridil Calcium channel blocker N-benzyl-N-(3-isobutoxy-2-pyrrolidin-1-ylpropyl)aniline
Ifenprodil NMDA receptor antagonist 4-benzyl-1-piperidineethanol

Structural Genesis and Rationale for Investigating 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone in Academic Settings

The conceptualization of this compound stems from a rational drug design strategy that combines the favorable attributes of both the pyrrolidinone and benzylamine scaffolds. The ortho-substitution pattern of the aminomethyl group on the benzyl ring is a particularly noteworthy feature, as it introduces a degree of conformational constraint and presents the primary amine in a specific spatial orientation relative to the pyrrolidinone ring.

The rationale for investigating this specific molecule in academic research is multifaceted:

Synergistic Bioactivity: The combination of a pyrrolidinone ring and a benzylamine motif in a single molecule could lead to synergistic or novel biological activities that are not observed with either scaffold alone. The primary amine of the aminomethyl group provides an additional site for interaction with biological targets.

Novel Chemical Space: The synthesis of this compound allows for the exploration of novel chemical space. The specific arrangement of the functional groups in this molecule may lead to unique pharmacological profiles.

Development of Chemical Probes: The structure of this compound, with its distinct recognition elements, makes it a potential candidate for the development of chemical probes to study specific enzymes or receptors. The primary amine could also be used as a point of attachment for fluorescent tags or other reporter groups.

Scaffold for Library Synthesis: This molecule can serve as a versatile scaffold for the creation of a library of related compounds. Derivatization of the primary amine or modifications to the pyrrolidinone ring could generate a diverse set of molecules for high-throughput screening and drug discovery efforts.

While specific research findings on this compound are not widely published, its chemical structure suggests a promising avenue for future investigation in the fields of medicinal chemistry and chemical biology. The logical combination of two well-established pharmacophores provides a strong impetus for its synthesis and biological evaluation.

Table 3: Physicochemical Properties of this compound

Property Value Source
CAS Number 953891-80-0 sigmaaldrich.comguidechem.combldpharm.com
Molecular Formula C12H16N2O sigmaaldrich.comguidechem.com
Molecular Weight 204.27 g/mol sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[2-(aminomethyl)phenyl]methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-8-10-4-1-2-5-11(10)9-14-7-3-6-12(14)15/h1-2,4-5H,3,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRYBZYQMWTMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588512
Record name 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one
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Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953891-80-0
Record name 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-2-one
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Advanced Synthetic Methodologies for 1 2 Aminomethyl Benzyl 2 Pyrrolidinone and Its Derivatives

Retrosynthetic Analysis and Elucidation of Established Synthetic Routes

A logical retrosynthetic analysis of the target molecule, 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone, suggests several viable synthetic pathways. The primary disconnection can be made at the C-N bond between the benzyl (B1604629) group and the pyrrolidinone nitrogen. This leads to two key synthons: 2-pyrrolidinone (B116388) and a suitably functionalized benzyl derivative, such as 2-(aminomethyl)benzyl bromide or a related electrophile. An alternative disconnection can be envisioned at the C-C bond of the benzyl group, which is a less common but plausible approach.

Established Synthetic Routes:

One of the most conventional and widely employed methods for the synthesis of N-substituted pyrrolidinones is the alkylation of 2-pyrrolidinone . This approach involves the deprotonation of 2-pyrrolidinone with a strong base, such as sodium hydride (NaH), to form the corresponding lactam salt, which is then reacted with an appropriate benzyl halide. For the synthesis of this compound, a protected aminomethyl group on the benzyl halide would be necessary to prevent side reactions. For instance, a phthalimide (B116566) or a Boc-protected aminomethyl group on the benzyl bromide could be used, followed by a deprotection step to yield the final product.

Another established route involves the reductive amination of levulinic acid or its esters . In this method, levulinic acid is reacted with an appropriate amine, in this case, 2-(aminomethyl)benzylamine, under reducing conditions to form the corresponding N-substituted pyrrolidinone. This one-pot reaction is often catalyzed by transition metals.

A third approach is the cyclization of γ-amino acids . A precursor γ-amino acid with the desired N-substituent can be cyclized under thermal or chemical dehydration conditions to form the pyrrolidinone ring. For the target molecule, this would involve the synthesis of N-[2-(aminomethyl)benzyl]-4-aminobutanoic acid, which could then be cyclized.

RouteKey ReactionStarting MaterialsIntermediates
Alkylation Nucleophilic substitution2-Pyrrolidinone, 2-(protected-aminomethyl)benzyl halideN-[2-(protected-aminomethyl)benzyl]-2-pyrrolidinone
Reductive Amination Reductive amination/cyclizationLevulinic acid, 2-(aminomethyl)benzylamine-
γ-Amino Acid Cyclization Dehydration/cyclizationN-[2-(protected-aminomethyl)benzyl]-4-aminobutanoic acid-

Development and Optimization of Novel and Efficient Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for the construction of pyrrolidinone scaffolds. These novel strategies often employ catalytic systems to improve yields, reduce reaction times, and enhance substrate scope.

Catalytic N-Arylation and N-Benzylation:

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the N-arylation and N-benzylation of lactams. While typically used for C-N bond formation with aryl halides, variations of these palladium- or copper-catalyzed reactions can be applied to the synthesis of N-benzylpyrrolidinones. These methods offer milder reaction conditions compared to traditional alkylation with strong bases.

Domino and Multicomponent Reactions:

Domino or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach. For instance, a domino reaction involving a Michael addition of an amine to an α,β-unsaturated ester, followed by an intramolecular amidation, can lead to functionalized pyrrolidinones.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are another powerful tool. The Ugi and Passerini reactions, for example, can be adapted to generate precursors that can be subsequently cyclized to form pyrrolidinone derivatives.

C-H Activation Strategies:

Direct C-H activation has emerged as a step-economical strategy for the functionalization of organic molecules. While still a developing area for the synthesis of N-benzylpyrrolidinones, methods involving the direct C-H benzylation of the pyrrolidinone nitrogen or the functionalization of the benzyl ring are being explored.

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure Access

The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of the pyrrolidinone ring can have a profound impact on its biological activity.

Asymmetric Synthesis:

Several strategies for the asymmetric synthesis of substituted pyrrolidinones have been developed. These include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the pyrrolidinone precursor to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a subsequent step.

Catalytic Asymmetric Synthesis: Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can be used to induce enantioselectivity in reactions such as asymmetric hydrogenation, Michael additions, or cycloadditions. For instance, the asymmetric hydrogenation of a pyrrolinone precursor using a chiral rhodium or ruthenium catalyst can provide access to enantiomerically enriched pyrrolidinones.

Substrate-Controlled Diastereoselective Synthesis: If a chiral center is already present in the starting material, it can influence the stereochemistry of newly formed chiral centers.

Chiral Resolution:

For cases where a racemic mixture of the target compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers.

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid. The diastereomers can then be separated by crystallization, followed by the liberation of the enantiomerically pure amine.

Enzymatic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be used to separate enantiomers on an analytical or preparative scale.

TechniquePrincipleExample of Application
Asymmetric Synthesis Creation of a specific enantiomerUse of a chiral catalyst in a cyclization reaction
Classical Resolution Formation and separation of diastereomeric saltsReaction with a chiral acid followed by crystallization
Enzymatic Resolution Enzyme-catalyzed stereoselective transformationLipase-mediated acylation of one enantiomer
Chiral Chromatography Differential interaction with a chiral stationary phaseSeparation of enantiomers using a chiral HPLC column

Integration of Sustainable and Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes.

Use of Greener Solvents and Reagents:

Traditional syntheses of N-substituted pyrrolidinones often employ hazardous solvents like dimethylformamide (DMF) or chlorinated solvents. Green chemistry approaches focus on replacing these with more environmentally benign alternatives such as water, ethanol, or supercritical carbon dioxide. The use of less toxic and more sustainable reagents is also a key consideration.

Catalysis:

The use of catalysts, both homogeneous and heterogeneous, is a cornerstone of green chemistry as it allows for reactions to be run under milder conditions with higher atom economy. Biocatalysis, using whole cells or isolated enzymes, offers a particularly green approach, as these reactions are typically run in aqueous media under mild conditions and with high selectivity. For example, transaminases can be used for the asymmetric synthesis of amines, which are key precursors.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. It can lead to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating. The solvent-free N-alkylation of lactams under microwave irradiation is a notable example of a greener synthetic protocol.

Renewable Feedstocks:

There is a growing interest in using renewable resources as starting materials for chemical synthesis. Levulinic acid, which can be derived from biomass, is a key platform chemical that can be converted into N-substituted pyrrolidinones, offering a sustainable alternative to petroleum-based starting materials.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Mechanistic Investigations and Biological Interactions of 1 2 Aminomethyl Benzyl 2 Pyrrolidinone in Research Paradigms

Exploration of Molecular Recognition and Binding Mechanisms with Biological Macromolecules

There is currently no publicly available research detailing the molecular recognition and binding mechanisms of 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone with any biological macromolecules. While molecular docking studies have been performed on structurally related pyrrolidinone derivatives to predict their binding affinities and modes of interaction with various protein targets, such as enzymes and receptors, no such data has been published for this compound. Without experimental data from techniques like X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, any discussion of its binding interactions would be purely speculative.

Elucidation of Specific Biochemical Pathway Modulation in In Vitro Systems

Scientific literature lacks in vitro studies that elucidate the modulation of specific biochemical pathways by this compound. Research on other pyrrolidinone-containing molecules has demonstrated their ability to influence various cellular signaling cascades. However, in the absence of dedicated studies on this compound, it is unknown whether this compound affects pathways related to neurotransmission, inflammation, or other cellular processes.

Characterization of Enzymatic Activity Modulation (e.g., Inhibition, Activation, Substrate Recognition)

There are no published reports characterizing the modulatory effects of this compound on enzymatic activity. While other pyrrolidinone derivatives have been investigated as potential enzyme inhibitors, for example, against lipoxygenase, there is no evidence to suggest that this compound has been screened for or exhibits any such activity. Data from enzyme inhibition or activation assays, or studies on its recognition as a substrate, are not available.

Role as a Chemical Probe in Advanced Cellular Systems Research

The potential of this compound as a chemical probe in advanced cellular systems research has not been explored in any published studies. The development of chemical probes requires a thorough understanding of a compound's selectivity, mechanism of action, and ability to interact with specific biological targets. As this foundational knowledge is not available for this compound, its utility as a research tool for interrogating cellular functions remains unestablished.

Structure Activity Relationship Sar Studies and Rational Design of 1 2 Aminomethyl Benzyl 2 Pyrrolidinone Analogs

Identification of Key Structural Determinants for Observed Research Function or Binding

The molecular architecture of 1-[2-(aminomethyl)benzyl]-2-pyrrolidinone suggests several key structural features that are likely critical for its biological activity. While direct SAR studies on this specific molecule are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related compounds, such as nebracetam (B40111), which is 4-(aminomethyl)-1-benzylpyrrolidine-2-one. uran.ua For these types of molecules, the following components are considered essential:

The Benzyl (B1604629) Group: The aromatic ring of the benzyl substituent is likely involved in hydrophobic interactions, such as π-π stacking or π-sulfur interactions, with the target protein. uran.ua

The Aminomethyl Group: The primary amine is a key functional group that can participate in hydrogen bonding and electrostatic interactions with the biological target. Its position on the benzyl ring is critical for optimal interaction.

The Carbonyl Group: The oxygen atom of the pyrrolidinone's carbonyl group can act as a hydrogen bond acceptor, further anchoring the molecule to its target. uran.ua

Molecular docking studies on nebracetam have indicated that the aminomethyl group and the carbonyl oxygen of the pyrrolidinone are involved in forming hydrogen bonds with amino acid residues in the binding sites of receptors like the muscarinic acetylcholine (B1216132) receptor. uran.ua Furthermore, the benzyl group engages in hydrophobic interactions with tyrosine and other aromatic residues. uran.ua

Design, Synthesis, and Evaluation of Structural Analogs for Comprehensive SAR Mapping

The systematic modification of the this compound structure is a key strategy for mapping its structure-activity relationship. Research on related compounds has focused on introducing various substituents to the benzyl ring to probe the effects on activity. uran.ua

The evaluation of these analogs typically involves in silico methods like molecular docking to predict their binding affinity to target receptors. uran.ua These computational predictions are then ideally followed by in vitro and in vivo studies to confirm their biological activity.

Below is an interactive data table summarizing the molecular docking results of some halogenated analogs of the related compound, nebracetam, against the muscarinic acetylcholine receptor, which provides a predictive framework for the potential activity of similarly substituted this compound analogs.

CompoundSubstituent on Benzyl RingPredicted Binding Affinity (kcal/mol)
Analog 12-chloro-8.5
Analog 23-chloro-8.8
Analog 34-chloro-8.6
Analog 42-fluoro-8.4
Analog 53-fluoro-8.7
Analog 64-fluoro-8.5

Note: The data presented is based on molecular docking studies of nebracetam analogs and is intended to be illustrative of the SAR trends. uran.ua

Conformational Analysis and its Implications for Ligand-Receptor Interactions in Research Models

The three-dimensional conformation of this compound is a critical factor in its ability to bind to its biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule. The flexibility of the benzyl group and the aminomethyl side chain allows the molecule to adopt various spatial arrangements.

Computational modeling and techniques such as nuclear magnetic resonance (NMR) spectroscopy can be employed to study the conformational preferences of the molecule in different environments. The relative orientation of the pyrrolidinone ring, the benzyl group, and the aminomethyl substituent determines how the molecule fits into the binding pocket of a receptor.

For instance, the enantiomeric configuration of related molecules has been shown to significantly influence their binding mode and affinity. uran.ua Different enantiomers may position key interacting groups in different orientations, leading to variations in their biological activity. The formation of stable complexes with a target receptor is often dependent on the molecule adopting a specific conformation that maximizes favorable interactions, such as hydrogen bonds and hydrophobic contacts. uran.ua

De Novo Design Principles for Developing Enhanced Research Tool Potency or Selectivity

De novo design involves the creation of novel molecules with desired biological activities based on the structural information of the target receptor. This approach can be applied to develop analogs of this compound with improved potency or selectivity.

The principles of de novo design in this context would involve:

Target Identification and Binding Site Analysis: A thorough understanding of the three-dimensional structure of the biological target and the characteristics of its binding site is the first step.

Scaffold Hopping: This involves replacing the pyrrolidinone-benzyl scaffold with other chemical structures that maintain the crucial spatial arrangement of the key interacting groups (the amine and the hydrogen bond accepting moiety).

Fragment-Based Design: Small molecular fragments that are known to bind to specific sub-pockets of the target can be identified and then linked together to create a novel and potent ligand.

Computational Modeling and Optimization: Advanced computational tools can be used to design and virtually screen libraries of potential analogs. These tools can predict binding affinities and other properties, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.govnih.gov

By applying these principles, it is possible to design new molecules that not only have enhanced affinity for the primary target but also exhibit greater selectivity over other related receptors, which is a crucial aspect of developing safer and more effective research tools.

Computational Chemistry and in Silico Modeling of 1 2 Aminomethyl Benzyl 2 Pyrrolidinone

Quantum Mechanical Studies of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone, Density Functional Theory (DFT) is a commonly employed QM method that offers a balance between accuracy and computational cost. ub.eduarabjchem.orgacs.org

Electronic Structure and Reactivity: DFT calculations can elucidate the electronic landscape of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. arabjchem.org A smaller gap suggests higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the lone pair electrons on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, marking them as potential nucleophilic centers.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. Red-colored, electron-rich regions (negative potential) highlight likely sites for electrophilic attack, such as the carbonyl oxygen of the pyrrolidinone ring. Blue-colored, electron-poor regions (positive potential) indicate sites susceptible to nucleophilic attack, typically around the hydrogen atoms of the aminomethyl group. arabjchem.org

Spectroscopic Properties: Time-dependent DFT (TD-DFT) calculations can predict the molecule's electronic absorption spectra (UV-Vis), providing theoretical absorption maxima (λmax) that can be correlated with experimental data. Furthermore, QM calculations are used to compute theoretical vibrational frequencies (IR and Raman spectra), which helps in the structural characterization and identification of functional groups within the molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Effects

While QM methods describe a molecule's static electronic properties, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. labxing.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and interactions with the surrounding environment. easychair.org

Conformational Landscape: this compound possesses several rotatable bonds, leading to significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers. nih.gov By simulating the molecule for nanoseconds or longer, a trajectory of its atomic positions is generated. Analysis of this trajectory, using techniques like cluster analysis or Ramachandran plots for peptide-like structures, can reveal the most populated conformational states and the transitions between them. nih.gov This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape (a bioactive conformation) to fit into a receptor's binding site.

Solvent Effects: MD simulations are particularly powerful for studying the influence of the environment, such as different solvents. easychair.orgnih.gov By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe how solute-solvent interactions, like hydrogen bonding, affect the molecule's conformation and dynamics. easychair.org The solvent-accessible surface area (SASA) and radial distribution functions (RDFs) can be calculated to quantify the solvation of different parts of the molecule. nih.govmdpi.com For example, simulations can show how water molecules form a hydration shell around the polar aminomethyl and carbonyl groups, which influences the molecule's solubility and its approach to a biological target. easychair.org

Table 5.2: Illustrative MD Simulation Analysis for this compound in Water

Analysis Metric Result Interpretation
Simulation Time 100 ns Duration of the simulation to ensure adequate sampling of conformational space.
Predominant Conformer Folded Conformation The benzyl (B1604629) ring and pyrrolidinone ring may adopt a folded conformation due to intramolecular interactions.
RMSD (Backbone) 1.5 ± 0.3 Å Root Mean Square Deviation indicates the stability of the core structure over time; low values suggest a stable conformation.
Radius of Gyration (Rg) 4.2 ± 0.2 Å Measures the compactness of the molecule; a stable Rg suggests no major unfolding or extension.
SASA 350 Ų Solvent-Accessible Surface Area quantifies the exposure of the molecule to the solvent.

Ligand-Based and Structure-Based Virtual Screening Methodologies for Identifying Research Targets

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. oxfordglobal.comsemanticscholar.org There are two primary approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): LBVS methods are utilized when the three-dimensional structure of the target is unknown, but a set of molecules with known activity exists. oxfordglobal.com The fundamental principle is the "similar property principle," which states that structurally similar molecules are likely to have similar biological activities. oxfordglobal.com For this compound, which belongs to the racetam class of compounds, LBVS can be a powerful strategy.

Similarity Searching: This involves using the structure of this compound as a query to search databases for compounds with similar 2D (fingerprints) or 3D (shape, pharmacophores) features.

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. By aligning active racetam analogs, a common pharmacophore can be generated and used to screen for new molecules that match its features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model built from known racetam compounds could predict the activity of new derivatives.

Structure-Based Virtual Screening (SBVS): SBVS is employed when the 3D structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. semanticscholar.org The primary method in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to a target. semanticscholar.org

The SBVS workflow involves:

Target Preparation: Preparing the 3D structure of the receptor, which may involve adding hydrogen atoms, assigning charges, and defining the binding site or pocket.

Ligand Library Preparation: Generating 3D conformations for a large number of small molecules from a chemical database.

Molecular Docking: Systematically placing each ligand from the library into the receptor's binding site and evaluating the fit.

Scoring and Ranking: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each ligand pose. The ligands are then ranked based on their scores, and the top-ranking compounds are selected for further experimental testing. researchgate.net

Prediction of Potential Research Targets and Elucidation of Binding Modes through Computational Docking

Molecular docking is a pivotal SBVS technique that not only identifies potential "hits" but also provides detailed hypotheses about how a ligand interacts with its target at an atomic level. plos.org Given that many racetam compounds, such as the structurally related Nebracetam (B40111) (4-(aminomethyl)-1-benzylpyrrolidine-2-one), are known to act on the cholinergic system, muscarinic and nicotinic acetylcholine (B1216132) receptors are plausible research targets for this compound. uran.uanih.gov

Docking Procedure: A typical docking study would involve preparing the crystal structure of an acetylcholine receptor subtype (e.g., M1 muscarinic receptor). mdpi.com Software like AutoDock or Glide would be used to dock this compound into the receptor's orthosteric binding site. uran.uachemrxiv.org A grid box is defined around the active site, and the docking algorithm samples numerous conformations and orientations of the ligand within this space, calculating the binding energy for each pose. uran.ua

Elucidation of Binding Modes: The resulting low-energy poses, or "binding modes," are then analyzed to understand the key intermolecular interactions responsible for binding. These interactions typically include:

Hydrogen Bonds: The protonated aminomethyl group is a strong hydrogen bond donor, potentially interacting with acidic residues like aspartate or glutamate (B1630785) in the binding site. The carbonyl oxygen is a hydrogen bond acceptor.

π-π Stacking: The benzyl group can form favorable π-π stacking interactions with aromatic residues such as tryptophan, tyrosine, or phenylalanine. nih.gov

Hydrophobic Interactions: The pyrrolidinone ring and parts of the benzyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

A study on nebracetam derivatives identified key interactions with both muscarinic and nicotinic acetylcholine receptors, suggesting that these molecules can form stable complexes within the active sites, supporting a cholinergic mechanism of action. uran.ua

Table 5.3: Exemplary Molecular Docking Results of this compound with Acetylcholine Receptor (AChR)

Target Receptor Docking Score (kcal/mol) Predicted Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Muscarinic M1 AChR -8.5 -9.2 Asp105, Tyr106, Trp378, Tyr381 Hydrogen bond with Asp105; π-π stacking with Trp378 and Tyr106

Broader Research Applications and Methodological Advancements Facilitated by 1 2 Aminomethyl Benzyl 2 Pyrrolidinone

Contribution to the Development of Novel Chemical Biology Tools for Mechanistic Studies

The structure of 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone is well-suited for the development of chemical probes and tools to investigate complex biological mechanisms. nih.gov The primary amine of the aminomethyl group serves as a versatile chemical handle. It allows for the covalent attachment of various functional tags, such as fluorescent dyes, biotin (B1667282) for affinity purification, or photo-cross-linking agents, without significantly altering the core scaffold that may be responsible for a biological interaction. nih.gov

By modifying this amine, researchers can synthesize derivatives of this compound to create:

Affinity-Based Probes: For "pull-down" experiments to identify previously unknown binding partners of a parent molecule.

Fluorescent Probes: To visualize the subcellular localization of a target protein or to quantify binding events in real-time.

Photo-Affinity Labels: To permanently link the molecule to its biological target upon UV irradiation, enabling precise identification of binding sites. nih.gov

The pyrrolidinone ring itself is a key component of the racetam class of nootropic agents, which are used to study cognitive processes. uran.ua For instance, the positional isomer Nebracetam (B40111) (4-(aminomethyl)-1-benzylpyrrolidine-2-one) is known to modulate cholinergic neurotransmission. uran.ua This suggests that this compound could serve as a foundational structure for developing new chemical probes to explore other neurological pathways and targets, thereby advancing our understanding of cellular signaling and function.

Utility in High-Throughput Screening Campaigns for Early-Stage Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify "hits" with desired biological activity. nih.govnih.gov this compound serves as an ideal building block for the synthesis of diverse compound libraries intended for HTS campaigns. Its commercial availability from suppliers of chemical building blocks indicates its role in the preclinical stages of research and development. cymitquimica.comangenechemical.comsigmaaldrich.com

The compound's utility in this area stems from its two distinct chemical regions, which can be independently modified:

The pyrrolidinone ring can be derivatized at various positions.

The aminomethylbenzyl group allows for the introduction of a wide array of substituents via reactions targeting the amine or the aromatic ring.

This structural flexibility enables the generation of large libraries of related but distinct molecules. Such libraries increase the chemical diversity available for screening, enhancing the probability of discovering novel inhibitors, activators, or modulators for a given biological target. The goal of these HTS campaigns is to identify initial hits, which are then refined through medicinal chemistry into more potent and selective lead compounds. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number953891-80-0 sigmaaldrich.com
Molecular FormulaC12H16N2O sigmaaldrich.com
Molecular Weight204.27 g/mol sigmaaldrich.com
Physical FormSolid sigmaaldrich.com
Purity≥95% sigmaaldrich.com

Application in Investigating Complex Protein-Protein Interactions or Other Biological Processes

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. nih.govbeilstein-journals.org Developing small molecules that can inhibit or stabilize these interactions is a significant goal in chemical biology and therapeutics. nih.gov The discovery of such molecules often relies on screening libraries of compounds built around scaffolds that can mimic key structural motifs, like alpha-helices or beta-sheets, at the PPI interface. rsc.org

The this compound scaffold presents a promising starting point for designing PPI modulators. The benzyl (B1604629) group can mimic hydrophobic amino acid residues such as phenylalanine, while the aminomethyl group can mimic charged residues like lysine. These are often "hot spot" residues that contribute significantly to the binding energy at a PPI interface. rsc.org By using this compound as a core structure, chemists can build upon it, adding functional groups in a spatially defined manner to create molecules that disrupt or stabilize specific PPIs. While direct application of this compound in published PPI studies is not yet documented, its structural features make it a highly relevant scaffold for such investigations.

Potential as a Scaffold or Ligand in Materials Science, Supramolecular Chemistry, or Catalysis Research

Beyond its biological potential, the chemical structure of this compound lends itself to applications in materials science and catalysis. The pyrrolidinone moiety is a feature in various synthetic strategies, including the formation of pharmacologically important substituted pyrrolidin-2-ones. mdpi.com

In the field of catalysis , chiral pyrrolidine (B122466) derivatives are widely used as highly effective organocatalysts for asymmetric synthesis. The nitrogen atom within the pyrrolidinone ring and the external primary amine can both act as coordination sites for metal ions. This makes the compound a candidate for use as a bidentate ligand in the development of novel metal-based catalysts for a variety of chemical transformations.

In supramolecular chemistry , the presence of both hydrogen bond donors (the N-H of the primary amine) and acceptors (the carbonyl oxygen of the lactam) allows the molecule to participate in self-assembly processes. These non-covalent interactions can be programmed to form ordered, higher-level structures such as gels, liquid crystals, or other functional soft materials.

Finally, in materials science , the compound can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers. The primary amine allows for its incorporation into polymer backbones like polyamides or polyimides, potentially imparting unique thermal or mechanical properties to the resulting materials.

Challenges, Limitations, and Future Research Perspectives for 1 2 Aminomethyl Benzyl 2 Pyrrolidinone

Addressing Current Gaps in Mechanistic Understanding and Comprehensive Structural Data

A significant challenge in the study of 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone is the pronounced lack of detailed mechanistic and structural information in publicly accessible scientific literature. The pyrrolidinone core is a key feature in many biologically active compounds, yet the specific contributions of this scaffold in the context of the title compound are not understood. researchgate.netnih.gov

Key Research Gaps Include:

Mechanism of Action: There is no elucidated mechanism of action for this specific molecule. Its structural similarity to other bioactive compounds suggests potential interactions with various biological targets, but these have not been empirically validated.

Structural Biology: Comprehensive structural data, such as X-ray crystallography, is unavailable. This information is crucial for understanding the molecule's three-dimensional conformation, which dictates its interaction with biological targets and is fundamental for any structure-based drug design efforts.

Pharmacological Profile: A detailed pharmacological profile is absent. Key parameters including pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic properties remain uncharacterized, limiting any assessment of its potential as a therapeutic agent.

Area of ResearchSpecific GapImpact of Gap
Mechanistic InsightNo identified biological target or pathwayInhibits rational development and optimization
Structural DataLack of X-ray crystal structure or NMR-based conformational analysisPrevents structure-based design and understanding of target binding
PharmacologyNo data on ADME properties or in vivo efficacyPrecludes assessment of drug-like properties and therapeutic potential

Overcoming Methodological Challenges in Scalable Synthesis and Specialized Applications

While the synthesis of pyrrolidinone derivatives is a well-established area of organic chemistry, developing a scalable, efficient, and cost-effective process for this compound presents specific methodological hurdles. tandfonline.com A plausible synthetic route could involve the N-benzylation of 2-pyrrolidone followed by functionalization of the benzene ring, or the reaction of 2-pyrrolidone with a pre-functionalized aminomethylbenzyl halide.

Potential Synthesis Challenges:

Starting Material Accessibility: The availability and cost of the substituted benzyl (B1604629) precursor, 2-(aminomethyl)benzyl halide or its equivalent, can be a limiting factor for large-scale production.

Protection Group Strategy: The primary amine of the aminomethyl group requires a suitable protecting group during the N-alkylation step to prevent side reactions. The subsequent deprotection step must be efficient and not compromise the integrity of the pyrrolidinone ring.

Purification: The final compound may require extensive chromatographic purification to remove starting materials and by-products, which can be a bottleneck in scaling up the synthesis. nih.gov

Yield Optimization: Achieving high yields across a multi-step synthesis is a common challenge that requires significant process optimization.

ChallengeDescriptionPotential Mitigation Strategy
ScalabilityTransitioning from lab-scale (milligram) to industrial-scale (kilogram) production.Development of a robust, one-pot, or convergent synthesis route. tandfonline.com
Reagent CostHigh cost of specialized starting materials or catalysts.Exploration of alternative synthetic pathways using cheaper, commodity chemicals.
PurificationDifficulty in separating the final product from structurally similar impurities.Optimization of reaction conditions to minimize by-products; development of crystallization-based purification.

Exploring Emerging Research Avenues and Untapped Potential in Basic and Applied Sciences

Despite the current lack of data, the structural motifs within this compound suggest several promising avenues for future research. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. nih.govnih.gov Derivatives have shown potential as antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.govmdpi.com

Potential Areas for Exploration:

Medicinal Chemistry: The compound could serve as a lead structure for developing novel therapeutics. Its primary amine offers a convenient handle for derivatization, allowing for the creation of a library of analogues to be screened for various biological activities.

Neuroscience: Given that the pyrrolidinone structure is present in nootropic agents, exploring the cognitive and neurological effects of this compound and its derivatives could be a fruitful area of investigation.

Material Science: The molecule's functional groups could make it a candidate for applications in material science, such as a building block for novel polymers or as a ligand in coordination chemistry.

Strategic Collaborative Research Frameworks for Advancing Compound Studies Globally

To overcome the significant knowledge gaps and developmental hurdles, a strategic and collaborative research framework is essential. The complexity of modern drug discovery and chemical research often requires a multidisciplinary approach, combining the expertise of various specialists. ugent.be For a sparsely studied compound like this compound, progress is particularly dependent on such partnerships.

Elements of a Collaborative Framework:

Academia-Industry Partnerships: Collaborations between academic institutions, which can perform foundational research and target identification, and pharmaceutical companies or contract research organizations (CROs), which have the resources for high-throughput screening, process chemistry, and clinical development, are crucial. drugtargetreview.comnih.gov

Interdisciplinary Teams: A successful research program would involve synthetic organic chemists, computational chemists, pharmacologists, and structural biologists working in concert. This integrated approach can accelerate the research cycle from design and synthesis to testing and validation. nih.gov

Open Science Initiatives: Data-sharing platforms and open-source collaborations can prevent redundant efforts and aggregate knowledge from different research groups globally. This is particularly valuable for compounds in the early stages of investigation, fostering a cumulative and more efficient path to understanding their properties and potential.

By systematically addressing the gaps in mechanistic understanding, refining synthetic methodologies, exploring diverse applications, and fostering collaborative research, the scientific community can unlock the full potential of this compound.

Q & A

Q. What are the key synthetic routes for 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone?

  • Methodological Answer : A common approach involves nucleophilic substitution followed by cyclization. For example, heating 2-fluorobenzaldehyde derivatives with aminomethylbenzylamine in dimethylformamide (DMF) at 150°C in the presence of potassium carbonate (K₂CO₃) for 20 hours facilitates substitution and cyclization . Post-reaction, the crude mixture is cooled, extracted with ethyl acetate, and purified via column chromatography. Yield optimization may require adjusting amine equivalents or solvent polarity.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • 1H NMR : Characteristic peaks include δ ~3.30 ppm (m, 4H, pyrrolidinone ring protons) and δ ~10.01 ppm (s, carbonyl group) .
  • TLC : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents.
  • Mass Spectrometry : Confirms molecular weight (e.g., 175.23 g/mol for related pyrrolidinones) .

Q. What safety protocols are essential during synthesis?

  • Methodological Answer :
  • PPE : Wear gloves, lab coats, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation of vapors (common in DMF-based reactions) .
  • First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the aminomethyl group?

  • Methodological Answer :
  • Solvent Screening : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance nucleophilicity.
  • Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution.
  • Design of Experiments (DOE) : Systematically vary temperature (120–160°C), time (12–24h), and amine equivalents (1–2.5 eq) to identify optimal conditions .

Q. What strategies resolve contradictions in reported reaction conditions for pyrrolidinone derivatives?

  • Methodological Answer :
  • Comparative Analysis : Replicate literature methods (e.g., 150°C/20h in DMF vs. reflux in toluene ) and compare yields.
  • Analytical Validation : Use HPLC to quantify impurities and NMR to confirm structural fidelity under divergent conditions.

Q. How can computational modeling guide the design of derivatives for pharmacological applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Screen against target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the aminomethyl group’s role in hydrogen bonding .

Q. What green chemistry approaches improve sustainability in synthesis?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 20h to 2h) and energy use .
  • Biodegradable Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Reproducibility Checks : Synthesize the compound using multiple methods and compare melting points (e.g., 227°C for related hydrochloride salts vs. oil forms in other syntheses ).
  • Advanced Spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous peaks.

Applications in Drug Discovery

Q. What pharmacological scaffolds can be derived from this compound?

  • Methodological Answer :
  • Benzimidazole Precursors : React with 1,2-diaminobenzene under acidic conditions to form tricyclic structures with potential kinase inhibition .
  • Prodrug Design : Functionalize the pyrrolidinone carbonyl group for enhanced bioavailability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.